Benzyl 1-aminocyclobutane-1-carboxylate

Descripción general

Descripción

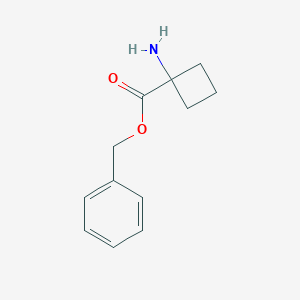

Benzyl 1-aminocyclobutane-1-carboxylate is a chemical compound with the molecular formula C12H15NO2 It is a derivative of cyclobutane, featuring an amino group and a carboxylate group attached to the cyclobutane ring, with a benzyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyl 1-aminocyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the cyclization and alkylation steps efficiently .

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 1-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl 1-aminocyclobutanol .

Aplicaciones Científicas De Investigación

Chemistry

BAC serves as a building block in organic synthesis, particularly in constructing complex molecules. Its reactivity allows for various transformations, making it valuable in synthetic chemistry.

Biology

In biological studies, BAC is investigated for its potential interactions with biomolecules. Its ability to inhibit specific enzymes has been explored:

- Enzyme Inhibition: BAC has shown efficacy in inhibiting ACC oxidase, crucial for ethylene production in plants. This property can delay senescence in cut flowers, indicating agricultural applications .

Medicine

Research into BAC's therapeutic potential is ongoing:

- Drug Development: BAC derivatives are being explored as precursors for synthesizing new pharmaceuticals targeting specific metabolic pathways and receptors .

Industry

In industrial applications, BAC is utilized for producing specialty chemicals and materials due to its unique chemical properties .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 1-Aminocyclobutane-1-carboxylic acid | Cyclobutane ring, amino group | Enzyme inhibition | Lacks benzyl group |

| 1-Aminocyclopropane-1-carboxylic acid | Cyclopropane ring | NMDA receptor agonist | Smaller ring size |

| Benzyl 1-aminocyclopentane-1-carboxylate | Cyclopentane ring | Varies | Larger ring size |

BAC's unique structural features allow it to exhibit distinct biological activities compared to similar compounds. The presence of the benzyl group enhances its lipophilicity and influences its interaction with target molecules.

Horticultural Applications

Research indicates that BAC analogs significantly inhibit ACC oxidase activity in cut flowers. This inhibition leads to extended freshness and reduced ethylene production, supporting commercial applications in horticulture .

Pharmacological Characterization

A pharmacological study assessed the effects of BAC on NMDA-associated glycine receptors. While it demonstrated potent activity in vitro, rapid metabolism limits its utility in vivo .

Mecanismo De Acción

The mechanism of action of benzyl 1-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyclobutane ring provides conformational rigidity, which can influence its binding affinity and specificity towards target molecules .

Comparación Con Compuestos Similares

Similar Compounds

1-Aminocyclobutane-1-carboxylic acid: A similar compound with a cyclobutane ring and an amino group but without the benzyl group.

1-Aminocyclopropane-1-carboxylic acid: Another related compound with a cyclopropane ring instead of cyclobutane.

Uniqueness

Benzyl 1-aminocyclobutane-1-carboxylate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and influence its biological activity. The cyclobutane ring also imparts distinct conformational properties compared to other cyclic amino acids .

Actividad Biológica

Benzyl 1-aminocyclobutane-1-carboxylate (BAC) is a compound that has garnered interest in the fields of chemistry, biology, and medicine due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of BAC, including its mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring, an amino group, and a benzyl ester group. Its molecular formula is . The presence of the benzyl group enhances its lipophilicity, which may influence its biological interactions.

The biological activity of BAC primarily stems from its interaction with various biomolecules. The mechanisms include:

- Enzyme Inhibition : BAC can act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. For example, studies have shown that analogs of BAC inhibit ACC oxidase, an enzyme critical for ethylene production in plants. This inhibition can delay senescence in cut flowers, indicating potential applications in agriculture and horticulture .

- Protein Interactions : The compound is used in biochemical studies to understand protein interactions and enzyme mechanisms. Its structural features allow it to bind selectively to certain proteins, affecting their activity.

Antioxidant Properties

Research indicates that BAC derivatives exhibit antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is vital for potential therapeutic applications in diseases linked to oxidative damage.

Antimicrobial Activity

Some studies suggest that BAC may possess antimicrobial properties, making it a candidate for further exploration in drug development against bacterial infections.

Comparative Analysis with Related Compounds

To understand the uniqueness of BAC, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Aminocyclobutane-1-carboxylic acid | Cyclobutane derivative | Inhibits growth of tumors |

| 1-Aminocyclopropane-1-carboxylic acid | Cyclopropane derivative | Neurotropic and analgesic activities |

BAC's structural features provide distinct conformational rigidity compared to other cyclic amino acids, which may enhance its binding affinity to target molecules .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with BAC and its derivatives:

- Inhibition Studies : A study demonstrated that BAC analogs significantly inhibited ACC oxidase from carnation petals, showcasing a competitive inhibition mechanism with a Ki value indicating a strong binding affinity .

- Therapeutic Potential : Research exploring the therapeutic properties of BAC has indicated potential applications in drug design due to its ability to interact with various biological targets .

- Synthesis and Application : The synthesis of BAC involves coupling cyclobutane-1-carboxylic acid with benzylamine using coupling agents like DCC. This synthetic route allows for the production of BAC for use in various biochemical studies.

Propiedades

IUPAC Name |

benzyl 1-aminocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNGVWGYZMKMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622597 | |

| Record name | Benzyl 1-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125483-56-9 | |

| Record name | Benzyl 1-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.